molecular formula C17H10ClF3N2O B12441595 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol

4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol

Cat. No.: B12441595
M. Wt: 350.7 g/mol
InChI Key: BYIHNNHUQFLHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a chloro group

Properties

Molecular Formula

C17H10ClF3N2O

Molecular Weight

350.7 g/mol

IUPAC Name

4-chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C17H10ClF3N2O/c18-11-6-7-14(24)12(8-11)13-9-15(17(19,20)21)23-16(22-13)10-4-2-1-3-5-10/h1-9,24H

InChI Key

BYIHNNHUQFLHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The chloro group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. Molecular docking studies have shown that this compound can fit well into the active sites of various proteins, making it a promising candidate for further development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it more effective in various applications compared to similar compounds.

Biological Activity

4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, including its effects on different biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is C11H8ClF3N2C_{11}H_{8}ClF_{3}N_{2} with a molecular weight of approximately 258.63 g/mol. The presence of the trifluoromethyl group is significant for its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H8ClF3N2
Molecular Weight258.63 g/mol
Density1.385 g/cm³ (predicted)
Boiling Point367.5 °C (predicted)
LogP3.167

Antitumor Activity

Research indicates that compounds similar to 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and others . The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation.

Inhibition of Enzymatic Activity

In silico studies suggest that the trifluoromethyl group enhances binding affinity to various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). For example, similar compounds have demonstrated moderate inhibition against COX-2 and LOX enzymes, which are involved in inflammatory processes . The inhibition constants (IC50 values) for these interactions are critical for evaluating the therapeutic potential of such compounds.

Antioxidant and Anti-inflammatory Properties

The hydroxyl group present in the phenolic structure contributes to antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. Studies have shown that related compounds can significantly reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells at specific concentrations, highlighting its potential as an anticancer agent .
  • Molecular Docking Studies : Computational docking studies revealed that the trifluoromethyl group forms strong interactions with enzyme active sites, enhancing biological activity through improved binding affinity .
  • Comparative Analysis : A comparative analysis of various pyrimidine derivatives indicated that those with electron-withdrawing groups like trifluoromethyl exhibited increased potency against COX enzymes compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol, and how can intermediates be characterized?

  • Methodology : A multi-step synthesis is typically employed. For example:

Core pyrimidine formation : React trifluoromethyl-substituted pyrimidine precursors with chlorophenol derivatives under Suzuki-Miyaura coupling conditions to introduce the phenyl group .

Phenol functionalization : Use Mannich reactions or halogenation (e.g., chlorination) to modify the phenolic moiety .

  • Characterization : Validate intermediates via 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), LC-MS (expected [M+H]+^+ = 350.73), and HPLC (retention time ~2.5–3.0 min under reverse-phase conditions) .

Q. How can the purity and stability of this compound be assessed for biological assays?

  • Methodology :

  • Purity : Use HPLC with a C18 column (e.g., 98% purity at 254 nm) and confirm via LC-MS to detect trace impurities .
  • Stability : Perform accelerated degradation studies under acidic/alkaline conditions (pH 2–12) and monitor via UV-Vis spectroscopy for absorbance shifts in the 270–300 nm range (indicative of phenolic degradation) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • DNA-binding potential : Conduct ethidium bromide displacement assays to assess intercalation properties .
  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes, focusing on hydrogen bonds between the phenol group and catalytic residues .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Software comparison : Refine X-ray data using SHELXL (for small molecules) vs. CCP4 (for macromolecules). For example, SHELXL may better handle disorder in the trifluoromethyl group .
  • Twinned data : Apply twin law matrices in programs like CRYSTALS to improve R-factors for challenging crystals .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Methodology :

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for Suzuki coupling efficiency (e.g., 70% → 85% yield) .
  • Solvent optimization : Replace DMF with MeCN to reduce side reactions, as evidenced by reduced LC-MS impurity peaks .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5° and 15.3° for Form I vs. Form II) .
  • DSC : Identify melting point variations (e.g., Form I: 137–139°C; Form II: 145–147°C) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR shifts between synthetic batches?

  • Root cause : Residual solvents (e.g., DMSO-d6_6 at δ 2.5 ppm) or tautomerism in the pyrimidine ring.
  • Resolution : Use deuterated chloroform for dissolution and record 1H^1H-15N^{15}N HMBC to confirm tautomeric states .

Q. Why do biological assays show variable IC50_{50} values across studies?

  • Root cause : Differences in assay conditions (e.g., serum concentration affecting compound solubility).
  • Resolution : Standardize protocols using serum-free media and pre-equilibrate compounds in DMSO (<0.1% final concentration) .

Structural and Safety Data

Property Value Reference
Molecular formulaC17_{17}H10_{10}ClF3_3N2_2O
CAS RN350730-25-3
HPLC retention time2.54–2.59 min (C18, 0.1% TFA)
Melting point137–139°C
Hazard statementsH303+H313+H333 (oral/toxic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.